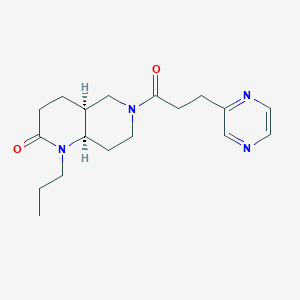![molecular formula C17H24N2O2 B5490623 1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a phenylethanol group, which is a type of aromatic compound that often contributes to the odor or flavor of substances .
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Piperidine derivatives are found in a wide range of pharmaceuticals and can have diverse mechanisms of action depending on their specific chemical structure and the biological targets they interact with .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some piperidine derivatives can be hazardous due to their reactivity or toxicity . Always refer to the Material Safety Data Sheet (MSDS) or similar safety documentation for specific safety information.
Direcciones Futuras
Piperidine derivatives are a significant area of research in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals . Future research may focus on developing new synthetic methods for these compounds, studying their biological activity, and designing new drugs based on these structures .
Propiedades
IUPAC Name |
(1-aminocyclopropyl)-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(8-9-17)16(21)19-10-6-14(7-11-19)15(20)12-13-4-2-1-3-5-13/h1-5,14-15,20H,6-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSBTWNANGKYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CC2=CC=CC=C2)O)C(=O)C3(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5490547.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide](/img/structure/B5490557.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)

![2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5490574.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)
![2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5490597.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)
![(2E)-3-[5-(4-Bromophenyl)furan-2-YL]-1-(5-methylfuran-2-YL)prop-2-EN-1-one](/img/structure/B5490626.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)
![3-methyl-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5490640.png)

